Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)-
Description
Properties
IUPAC Name |
2-(1-ethyl-3-methyl-5-phenylpyrazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-3-20-18(14-9-5-4-6-10-14)17(13(2)19-20)15-11-7-8-12-16(15)21/h4-12,21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJUAHHUVRLEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=CC=CC=C2O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407205 | |
| Record name | Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173275-26-8 | |
| Record name | Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)- typically involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Cyclization of Propane-1,3-diones
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Method : Cyclization of 1-(2-hydroxyaryl)propane-1,3-diones with pyrazole precursors under acidic conditions (e.g., refluxing ethanol with catalytic HCl).
Hydrazine Hydrate Reactions
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Procedure : Reaction of chromone derivatives with hydrazine hydrate in aprotic solvents like DMF to form pyrazole-substituted chromones .
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Example : Conversion of 3-(3-aryl-1H-pyrazol-5-yl)-7-hydroxychromones to glycosylated derivatives via phase-transfer catalysis .
Reactivity and Functionalization
The compound exhibits dual reactivity due to its phenolic and pyrazole moieties:
Electrophilic Substitution
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Phenolic Hydroxyl Group : The hydroxyl group undergoes electrophilic substitution, enabling reactions such as alkylation, acylation, or nitration.
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Pyrazole Ring : The electron-withdrawing nitrogen atoms in the pyrazole ring stabilize intermediates, facilitating substitutions at positions adjacent to the phenolic group .
Condensation Reactions
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Mechanism : The pyrazole ring can participate in condensation reactions, particularly with carbonyl-containing compounds, to form extended heterocyclic systems .
Enzyme Inhibition
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Mechanism : Pyrazole derivatives often bind to enzyme active sites via hydrogen bonding (e.g., with Thr106 in p38 MAP kinase), as observed in structurally related compounds .
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Anti-inflammatory Effects : Similar pyrazole-phenol derivatives exhibit potent anti-inflammatory activity by modulating cytokine pathways, comparable to diclofenac sodium .
Anticancer Activity
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Apoptotic Induction : Certain pyrazole analogs induce apoptosis in cancer cells (e.g., A549 lung cells) via mitochondrial dysfunction and caspase activation .
Structural Characterization
Key techniques used to analyze this compound include:
Reactivity Profile Comparison
A comparison of reactivity in similar pyrazole-phenol derivatives:
Challenges and Optimization Strategies
Scientific Research Applications
Medicinal Applications
The compound has shown promise in various medicinal applications, primarily due to its biological activities:
Anticancer Activity
Several studies have indicated that derivatives of phenolic pyrazoles exhibit significant anticancer properties. For instance, compounds structurally similar to Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)- have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
Anti-inflammatory Effects
Research has demonstrated that pyrazole derivatives can possess anti-inflammatory properties. The presence of the phenolic group may contribute to the inhibition of inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases.
Antimicrobial Activity
Phenolic compounds are well-known for their antimicrobial properties. Studies have shown that phenolic pyrazoles can inhibit the growth of various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents.
Case Study 1: Anticancer Research
A study published in the European Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including those similar to Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)-. The results indicated that certain derivatives exhibited potent cytotoxicity against breast cancer cells (MCF7), with IC50 values significantly lower than standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Activity
In another investigation, compounds derived from phenolic pyrazoles were tested for their anti-inflammatory effects using in vitro models. The findings revealed a marked reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6) upon treatment with these compounds .
Mechanism of Action
The mechanism of action of Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)- involves its interaction with various molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a phenol group and a trisubstituted pyrazole ring. Below is a comparative analysis with structurally related pyrazole-phenol derivatives and other heterocyclic analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Functional Groups | Notable Properties |
|---|---|---|---|---|
| Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)- | Pyrazole-phenol | 1-Ethyl, 3-Methyl, 5-Phenyl | Phenol, Pyrazole | High lipophilicity, aromatic π-interactions |
| 2-({[(1-Ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol | Pyrazole-phenol | 1-Ethyl, aminomethyl linker | Phenol, Amine, Pyrazole | Enhanced hydrogen bonding, enzyme/receptor interactions |
| (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol | Pyrazole-methanol | 1-(2-Fluorophenyl), 3-Phenyl, 4-Methanol | Methanol, Pyrazole, Fluorine | Electron-withdrawing effects, metabolic stability |
| 4-(4-Chloro-5-methyl-1H-imidazol-2-yl)phenol | Imidazole-phenol | 4-Chloro, 5-Methyl | Phenol, Imidazole, Chlorine | Antimicrobial, anticancer potential |
| (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol | Pyrazole-methanol | 1-Phenyl, 5-Methyl, 4-Methanol | Methanol, Pyrazole | Therapeutic applications, synthetic versatility |
Biological Activity
Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)-, also known by its CAS number 173275-26-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a phenolic group and a pyrazole moiety, which are known to influence various biological interactions.
The molecular formula for this compound is with a molecular weight of approximately 278.35 g/mol. Its structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the pyrazole class. For instance, research on related pyrazole derivatives has demonstrated their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited significant inhibitory effects on cancer-related targets like EGFR and VEGFR2, with IC50 values ranging from 0.3 to 24 µM . While specific data on Phenol, 2-(1-ethyl-3-methyl-5-phenyl-1H-pyrazol-4-yl)- is limited, its structural similarities suggest it may exhibit comparable activities.
Antiparasitic and Antifungal Activities
Other derivatives of pyrazoles have been studied for their antiparasitic and antifungal properties. The mechanisms often involve the disruption of cellular processes in target organisms, leading to effective treatment outcomes . Although specific studies on the compound are scarce, the broader family of pyrazole-based compounds shows promise in these areas.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the pyrazole ring can enhance selectivity and potency against biological targets. For example, substituents at the 3 and 5 positions of the pyrazole ring have been shown to significantly alter inhibitory activity against various enzymes .
| Position | Substituent | Effect |
|---|---|---|
| 3 | Ethyl | Increased potency against cancer cells |
| 5 | Phenyl | Enhanced selectivity for EGFR |
Case Studies
- Anticancer Activity : In a study involving structurally similar compounds, a pyrazolo[3,4-d]pyrimidine derivative demonstrated potent inhibition of EGFR activity with a significant reduction in cell viability in MCF-7 breast cancer cells. The compound induced apoptosis and caused cell cycle arrest at the G1/S phase .
- Inhibitory Effects on Meprin Enzymes : Another study explored the inhibitory effects of pyrazole derivatives on meprin α and β enzymes, which are implicated in various pathological processes. The findings indicated that specific modifications could enhance selectivity for these enzymes, suggesting potential therapeutic applications .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Hydrazine Derivative | Solvent System | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(2-Hydroxyphenyl)-3-arylpropanedione | Phenylhydrazine | Ethanol/AcOH | 45 |
How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Stoe IPDS-II) with Mo-Kα radiation (λ = 0.71073 Å). Structure solution uses direct methods (via SHELXS/SHELXD), followed by refinement with SHELXL . Key steps:
Data reduction : Integrate intensities using SAINT or similar software.
Hydrogen bonding : Locate H atoms via difference Fourier maps; refine with riding models (C–H = 0.95–0.98 Å) .
Validation : Check for residual electron density and geometric outliers using PLATON .
Q. Table 2: Crystallographic Parameters (Example)
| Parameter | Value |
|---|---|
| Dihedral angles (pyrazole vs. substituents) | 16.83°–51.68° |
| Hydrogen bond (O–H···N) | 1.85 Å, 174° |
| R factor | <0.05 |
What intermolecular interactions stabilize the crystal packing of this compound?
Methodological Answer:
The crystal lattice is stabilized by:
- O–H···N hydrogen bonds between the phenolic hydroxyl and pyrazole N-atom (distance: ~1.85 Å) .
- π–π stacking between aromatic rings (face-to-face distances: 3.5–4.0 Å).
- C–H···π interactions from ethyl/methyl groups to phenyl rings.
Graph-set analysis (e.g., R₂²(8) motifs) using Etter’s formalism helps classify hydrogen-bonding patterns .
Advanced Research Questions
How can contradictions between spectroscopic and crystallographic data for this compound be resolved?
Methodological Answer:
Discrepancies often arise from:
- Conformational flexibility : Solution-state NMR may average signals, while SC-XRD captures static conformations. Compare dihedral angles from XRD with DFT-optimized gas-phase structures.
- Polymorphism : Different crystallization conditions (e.g., solvent evaporation rate) yield distinct polymorphs. Use differential scanning calorimetry (DSC) to identify phase transitions .
- Dynamic disorder : Anisotropic displacement parameters in XRD data (>0.1 Ų for non-H atoms) suggest thermal motion, requiring TLS refinement in SHELXL .
What strategies improve regioselectivity in the synthesis of substituted pyrazole derivatives like this compound?
Methodological Answer:
Regioselectivity is controlled by:
- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) on hydrazines favor substitution at the β-position of diketones.
- Steric hindrance : Bulky substituents (e.g., ethyl groups) direct cyclization away from crowded sites.
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization and improve regioselectivity by coordinating to carbonyl oxygens .
Q. Table 3: Regioselectivity Modulation
| Diketone Substituent | Hydrazine Type | Catalyst | Major Product Regiochemistry |
|---|---|---|---|
| 3-Methyl | Phenylhydrazine | None | 1,3,5-Trisubstituted pyrazole |
How does the compound’s biological activity correlate with its structural features?
Methodological Answer:
Structure-activity relationship (SAR) studies require:
- In vitro assays : Test antipruritic/anti-inflammatory activity via COX-2 inhibition (IC₅₀) or IL-6 suppression in macrophage models .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., ERK1/2 kinase) . Key pharmacophores include:
- Phenolic –OH for hydrogen bonding.
- Pyrazole core for π–π interactions with hydrophobic pockets.
What are the challenges in characterizing polymorphs of this compound, and how are they addressed?
Methodological Answer:
Polymorph characterization involves:
SC-XRD : Resolve unit cell parameters (e.g., monoclinic vs. orthorhombic).
PXRD : Compare experimental patterns with simulated data from Mercury .
Thermal analysis : DSC identifies melting points and enantiotropic transitions.
Spectroscopy : Solid-state NMR distinguishes hydrogen-bonding networks .
How can computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
